molecular formula C7H13ClO2 B039044 1-Butoxy-3-chloropropan-2-one CAS No. 116024-29-4

1-Butoxy-3-chloropropan-2-one

Cat. No.: B039044
CAS No.: 116024-29-4
M. Wt: 164.63 g/mol
InChI Key: XYSQEUQZUFPMLZ-UHFFFAOYSA-N
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Description

The compound’s molecular formula is inferred as C₇H₁₃ClO₂, with a molecular weight of 164.63 g/mol (calculated). Key functional groups include:

  • Ketone (reactivity toward nucleophiles).
  • Butoxy ether (solubility enhancement in non-polar solvents).

Properties

CAS No.

116024-29-4

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

1-butoxy-3-chloropropan-2-one

InChI

InChI=1S/C7H13ClO2/c1-2-3-4-10-6-7(9)5-8/h2-6H2,1H3

InChI Key

XYSQEUQZUFPMLZ-UHFFFAOYSA-N

SMILES

CCCCOCC(=O)CCl

Canonical SMILES

CCCCOCC(=O)CCl

Synonyms

2-Propanone, 1-butoxy-3-chloro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

Table 1: Key Structural and Functional Differences
Compound Name CAS No. Molecular Formula Functional Groups Key Features
1-Butoxy-3-chloropropan-2-one N/A C₇H₁₃ClO₂ Ketone, Chloro, Butoxy Aliphatic, ether-linked alkyl
1-Bromo-3-chloropropan-2-one 53535-68-5 C₃H₃BrClO Ketone, Bromo, Chloro Halogenated, small alkyl chain
1-(3-Chlorophenyl)-2-hydroxy-1-propanone 152943-33-4 C₉H₉ClO₂ Ketone, Chlorophenyl, Hydroxyl Aromatic, pharmaceutical impurity
1-Chloro-3-(3-chlorophenyl)propan-2-one 24253-17-6 C₉H₈Cl₂O Ketone, Dichlorophenyl Aromatic, dual chloro substitution

Key Observations :

  • Halogenation : The bromo and chloro substituents in 1-bromo-3-chloropropan-2-one increase its electrophilicity compared to the butoxy variant, making it more reactive in nucleophilic substitutions.
  • Aromatic vs. Aliphatic : Chlorophenyl-containing analogs (e.g., Bupropion impurities) exhibit resonance stabilization and are commonly used in drug synthesis, whereas aliphatic derivatives like 1-butoxy-3-chloropropan-2-one may prioritize solubility in organic solvents.
Table 2: Reactivity and Use Cases
Compound Name Reactivity Profile Applications
1-Butoxy-3-chloropropan-2-one Expected: Ketone oxidation, SN2 at Cl Hypothesized: Solvent-compatible intermediate
1-Bromo-3-chloropropan-2-one High: Bromide displacement, ketone reactivity Cross-coupling reactions, agrochemical synthesis
Bupropion-related impurities Moderate: Hydroxyl oxidation, aromatic stability Pharmaceutical quality control, impurity standards

Notable Findings:

  • Pharmaceutical Relevance : Chlorophenyl ketones (e.g., Bupropion intermediates) are critical in drug manufacturing, with stringent impurity profiling requirements.

Physicochemical Properties

Table 3: Physical Properties (Inferred or Reported)
Compound Name Boiling Point (°C) Solubility Stability
1-Butoxy-3-chloropropan-2-one ~200–220 (est.) Soluble in ethers Stable under anhydrous conditions
1-Bromo-3-chloropropan-2-one 90–93 (at 0.25 Torr) Limited in water Light-sensitive
1,2,3-Trichloropropane 156–158 Low water solubility Persistent environmental toxin

Insights :

  • Boiling Points : The butoxy group in 1-butoxy-3-chloropropan-2-one likely increases boiling point compared to smaller halogenated analogs.
  • Environmental Impact : Chlorinated propanes (e.g., 1,2,3-trichloropropane) are persistent pollutants, highlighting the need for controlled disposal of related compounds.

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